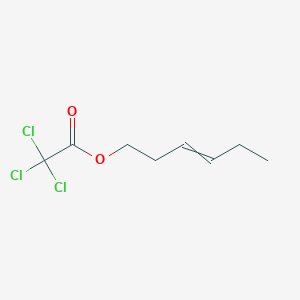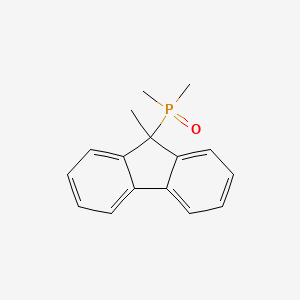![molecular formula C4H12NO4P B14304000 {2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid CAS No. 121850-72-4](/img/structure/B14304000.png)
{2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid is an organophosphorus compound with the molecular formula C₄H₁₂NO₄P This compound is characterized by the presence of a phosphonic acid group and a hydroxyethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid typically involves the reaction of (aminomethyl)phosphonates with epoxides. This reaction can be carried out without any catalyst and under solvent-free conditions, resulting in the formation of novel [(2-hydroxyethyl)amino]methyl phosphonates . The reaction conditions are relatively mild, making it an efficient method for producing this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory-scale reactions, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: {2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphonic acid analogs.
Substitution: The hydroxyethylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under mild to moderate conditions.
Major Products: The major products formed from these reactions include various phosphonic acid derivatives and substituted aminoethyl compounds.
Scientific Research Applications
Chemistry: In chemistry, {2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules .
Biology: The compound has applications in biological research, particularly in studying enzyme inhibition and protein interactions. It can act as an antagonist of amino acids, affecting the physiological activity of cells .
Medicine: In medicine, this compound and its derivatives are investigated for their potential as enzyme inhibitors, antimetabolites, and antibiotics .
Industry: Industrially, the compound is used in water treatment formulations, detergents, and cleaners due to its ability to control metal ions and prevent scale formation .
Mechanism of Action
The mechanism of action of {2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by mimicking the transition state of enzyme-substrate complexes, thereby preventing the normal catalytic process . This inhibition can affect various biochemical pathways, leading to its diverse biological activities.
Comparison with Similar Compounds
Aminomethylphosphonic acid: The simplest aminophosphonate, known for its biological activities.
Glyphosate: A widely used herbicide with a similar phosphonic acid group.
Uniqueness: {2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid is unique due to its specific combination of a hydroxyethylamino group and a phosphonic acid group. This structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields.
Properties
CAS No. |
121850-72-4 |
|---|---|
Molecular Formula |
C4H12NO4P |
Molecular Weight |
169.12 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethylphosphonic acid |
InChI |
InChI=1S/C4H12NO4P/c6-3-1-5-2-4-10(7,8)9/h5-6H,1-4H2,(H2,7,8,9) |
InChI Key |
HXWPEJQSZSRZFT-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NCCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


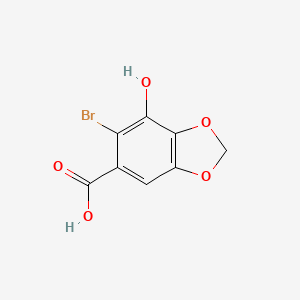
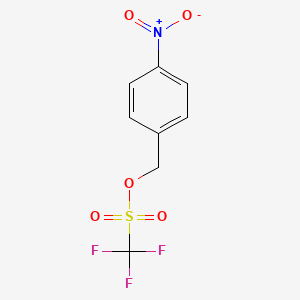
![1-Methylidenespiro[4.5]decan-7-one](/img/structure/B14303938.png)
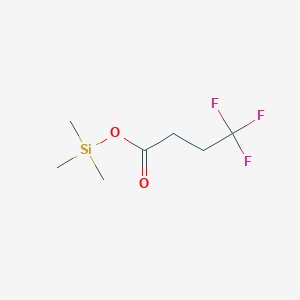
![4,4'-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol)](/img/structure/B14303955.png)
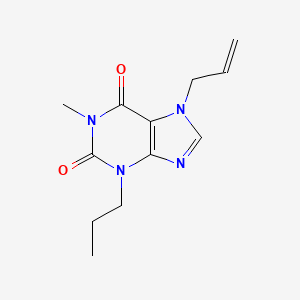
![Ethyl [4-(acetyloxy)cyclohexylidene]acetate](/img/structure/B14303968.png)
![3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one](/img/structure/B14303981.png)
![Acetic acid;5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol](/img/structure/B14303988.png)
